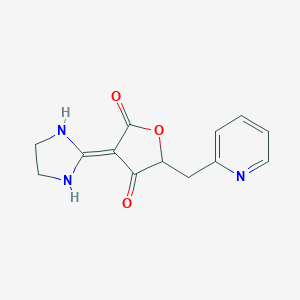![molecular formula C18H13NO4S2 B290165 dimethyl 7-phenyl-5,9-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene-4,10-dicarboxylate](/img/structure/B290165.png)
dimethyl 7-phenyl-5,9-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene-4,10-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 7-phenyl-7H-dithieno[2,3-b:3,2-d]pyrrole-2,5-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of dithienopyrroles, which are characterized by their fused thiophene and pyrrole rings. The presence of phenyl and ester groups further enhances its chemical reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 7-phenyl-5,9-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene-4,10-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiophene derivatives with pyrrole intermediates under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the fused ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 7-phenyl-7H-dithieno[2,3-b:3,2-d]pyrrole-2,5-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced analogs with altered reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Dimethyl 7-phenyl-7H-dithieno[2,3-b:3,2-d]pyrrole-2,5-dicarboxylate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced organic materials and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of dimethyl 7-phenyl-5,9-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene-4,10-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
4H-dithieno[3,2-b2′,3′-d]pyrrole: Another dithienopyrrole derivative with similar structural features but different electronic properties.
7H-dithieno[2,3-b3′,2′-d]pyrrole: An isomeric form with distinct reactivity and applications.
Dithieno[3,2-b2′,3′-d]pyrrole derivatives: Various derivatives with different substituents that influence their chemical behavior and applications.
Uniqueness
Dimethyl 7-phenyl-7H-dithieno[2,3-b:3,2-d]pyrrole-2,5-dicarboxylate stands out due to its specific combination of phenyl and ester groups, which enhance its solubility, reactivity, and potential for functionalization. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .
Properties
Molecular Formula |
C18H13NO4S2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
dimethyl 7-phenyl-5,9-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene-4,10-dicarboxylate |
InChI |
InChI=1S/C18H13NO4S2/c1-22-17(20)13-8-11-12-9-14(18(21)23-2)25-16(12)19(15(11)24-13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
GTGYYJDZRSGEPS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(S1)N(C3=C2C=C(S3)C(=O)OC)C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)N(C3=C2C=C(S3)C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-dimethoxy-5-(3-methoxyphenyl)-1H-pyrrolo[3,4-c]isoquinoline-1,3(2H)-dione](/img/structure/B290082.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290084.png)
![5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290085.png)
![7,8-dimethoxy-5-(2-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290088.png)
![5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290089.png)
![7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290090.png)
![2-(5,10-Dihydro[1,3]dithiolo[4,5-c][2,5]benzodithiocin-2-ylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B290092.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(2-phenylethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290093.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290094.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(3-methylbenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290095.png)
![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)
![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)


